N-(2-oxooxolan-3-yl)pentadecanamide
Overview
Description
N-(2-oxooxolan-3-yl)pentadecanamide (NOP) is a synthetic compound that is widely used in scientific research due to its unique properties. NOP is a long-chain fatty acid amide that is capable of forming stable complexes with proteins, lipids, and other molecules. NOP has been used in a variety of biochemical and physiological studies, as well as drug delivery, enzyme inhibition, and other applications.
Scientific Research Applications
Synthesis and Magnetic Properties of Coordination Polymers : A study by Liu et al. (2015) discusses the synthesis of a new pentadentate chelate-bridging ligand with an inner N2O3 coordination site, which includes one amide function. This was used to create a Mn(III) coordination polymer, exhibiting antiferromagnetic interactions and spin canting with a ferromagnetic transition (Liu et al., 2015).
Crystal Structure of Hexaiodidotellurate(IV) Salts : Research by Närhi et al. (2014) on the crystal structure of certain salts, including a derivative of 5-oxooxolan-3-yl, provides insights into the molecular arrangements and interactions in such compounds (Närhi et al., 2014).
Inhibitors of N-palmitoylethanolamine-selective Acid Amidase : A study by Vandevoorde et al. (2003) found that certain ester, retroester, and retroamide derivatives of N-palmitoylethanolamine, which include structural similarities to N-(2-oxooxolan-3-yl)pentadecanamide, act as selective inhibitors for a specific hydrolase enzyme (Vandevoorde et al., 2003).
Abiotic Formation of Transformation Products in Sulfamethoxazole : Nödler et al. (2012) investigated the abiotic transformations of sulfamethoxazole, a sulfonamide drug, under denitrifying conditions, which is relevant for understanding the chemical behavior of similar compounds (Nödler et al., 2012).
Nonheme FeIVO Complexes and Oxidation of Alkanes : A study by Kaizer et al. (2004) on nonheme oxoiron(IV) complexes with pentadentate ligands highlights their role in hydroxylation of alkanes at room temperature, which is relevant for understanding catalytic properties related to N-(2-oxooxolan-3-yl)pentadecanamide (Kaizer et al., 2004).
Asymmetric Synthesis of Long-Chain 1,3-Polyols : Research by Schwenter and Vogel (2000) on the asymmetric synthesis of pentadeca-1,3,5,7,9,11,13,15-octols could offer insights into the synthesis processes related to N-(2-oxooxolan-3-yl)pentadecanamide (Schwenter & Vogel, 2000).
properties
IUPAC Name |
N-(2-oxooxolan-3-yl)pentadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSONEVYPXSPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469309 | |
Record name | N-(2-oxooxolan-3-yl)pentadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxooxolan-3-yl)pentadecanamide | |
CAS RN |
182359-66-6 | |
Record name | N-(2-oxooxolan-3-yl)pentadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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